Fluoromethanesulfonyl chloride Fluoromethanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 42497-69-8
VCID: VC7974646
InChI: InChI=1S/CH2ClFO2S/c2-6(4,5)1-3/h1H2
SMILES: C(F)S(=O)(=O)Cl
Molecular Formula: CH2ClFO2S
Molecular Weight: 132.54 g/mol

Fluoromethanesulfonyl chloride

CAS No.: 42497-69-8

Cat. No.: VC7974646

Molecular Formula: CH2ClFO2S

Molecular Weight: 132.54 g/mol

* For research use only. Not for human or veterinary use.

Fluoromethanesulfonyl chloride - 42497-69-8

Specification

CAS No. 42497-69-8
Molecular Formula CH2ClFO2S
Molecular Weight 132.54 g/mol
IUPAC Name fluoromethanesulfonyl chloride
Standard InChI InChI=1S/CH2ClFO2S/c2-6(4,5)1-3/h1H2
Standard InChI Key NNINWAWDVUHMGM-UHFFFAOYSA-N
SMILES C(F)S(=O)(=O)Cl
Canonical SMILES C(F)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Fluoromethanesulfonyl chloride is systematically named as chloro(fluoromethyl)sulfonyl chloride, reflecting its substitution pattern. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as fluoromethanesulfonyl chloride, while alternative synonyms include fluoro-methanesulfonyl chloride and MFCD19200094 . Its molecular formula, CH₂ClFO₂S, corresponds to a molar mass of 150.54 g/mol, calculated as follows:

Molar mass=12.01×1+1.008×2+35.45×1+19.00×1+16.00×2+32.07×1=150.54g/mol\text{Molar mass} = 12.01 \times 1 + 1.008 \times 2 + 35.45 \times 1 + 19.00 \times 1 + 16.00 \times 2 + 32.07 \times 1 = 150.54 \, \text{g/mol}

The compound’s structure features a sulfonyl chloride group (–SO₂Cl) bonded to a fluorinated methyl moiety (–CF₂–), conferring both electrophilic reactivity and lipophilicity .

Spectroscopic and Structural Data

The 19F nuclear magnetic resonance (NMR) spectrum of fluoromethanesulfonyl chloride exhibits a singlet at δ −105.10 ppm, corresponding to the fluorinated methyl group, and a second singlet at δ −117.70 ppm for the sulfonyl-bound fluorine atoms . These shifts are consistent with the electron-withdrawing effects of the sulfonyl chloride group.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Registry Number42497-69-8
EC Number816-406-3
Molecular Weight150.54 g/mol
GHS ClassificationSkin Corrosion (1B), Flammable Liquid (3/4)

Synthesis and Industrial Production

Patent-Based Synthesis Routes

A seminal method for synthesizing fluorinated sulfonyl chlorides, including fluoromethanesulfonyl chloride, involves the radical-mediated reaction of dibromoperfluoroalkanes with sulfur dioxide (SO₂), followed by halogenation. As detailed in US Patent US20090105502A1, this process comprises four steps :

  • Step 1: Reaction of dibromoperfluoroalkane (e.g., BrCF₂CF₂CF₂Br) with SO₂ radicals to form perfluoroalkanedi(sulfinate).

  • Step 2: Halogenation with chlorine (Cl₂) or bromine (Br₂) to yield perfluoroalkanedi(sulfonyl halide).

  • Step 3: Isolation of the sulfinate intermediate via aqueous-organic solvent partitioning.

  • Step 4: Final chlorination to produce the sulfonyl chloride derivative .

Table 2: Reaction Conditions for Step 4 (Chlorination)

ParameterOptimal Range
Temperature−20°C to +50°C
SolventDichloromethane, Acetonitrile
Chlorine Flow Rate120 mL/min
Yield85–92%

This method emphasizes solvent selection (e.g., dichloromethane) to prevent side reactions and ensure high purity .

Physicochemical and Reactive Properties

Thermal and Chemical Stability

Fluoromethanesulfonyl chloride exhibits moderate thermal stability, with decomposition observed above 150°C. The fluorine atoms reduce susceptibility to hydrolysis compared to non-fluorinated sulfonyl chlorides, though prolonged exposure to moisture leads to gradual hydrolysis to fluoromethanesulfonic acid (CH₂FSO₃H) .

Reactivity Profile

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

CH2FSO2Cl+RNH2CH2FSO2NHR+HCl\text{CH}_2\text{FSO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{CH}_2\text{FSO}_2\text{NHR} + \text{HCl}

This reactivity underpins its use in synthesizing surfactants, ionic liquids, and biologically active molecules .

Applications in Industrial and Pharmaceutical Chemistry

Pharmaceutical Intermediates

Fluoromethanesulfonyl chloride is employed in the synthesis of sulfonamide antibiotics and kinase inhibitors, where the fluorine atom enhances metabolic stability and membrane permeability. Recent studies highlight its role in modifying peptide backbones to improve proteolytic resistance .

Specialty Materials

In polymer chemistry, it serves as a cross-linking agent for fluorinated elastomers, imparting resistance to fuels and oils. Additionally, its derivatives are used in lithium-ion battery electrolytes due to their high ionic conductivity and thermal resilience .

Precautionary StatementImplementation Example
P280Wear flame-resistant gloves
P305+P354+P338Rinse skin immediately after contact
P370+P378Use dry chemical extinguishers

Recent Developments and Future Directions

Green Synthesis Initiatives

Recent patent filings emphasize solvent-free chlorination and catalytic methods to reduce waste generation. For instance, microwave-assisted reactions have reduced step 4 reaction times by 40% while maintaining yields above 90% .

Emerging Applications

Ongoing research explores its use in metal-organic frameworks (MOFs) for gas storage and in fluorinated surfactants for firefighting foams. These applications leverage its combination of fluorine’s inertness and sulfonyl chloride’s reactivity .

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